molecular formula C7H6N2OS B8373681 Isothiazolo[5,4-b]pyridin-3-ylmethanol

Isothiazolo[5,4-b]pyridin-3-ylmethanol

Cat. No. B8373681
M. Wt: 166.20 g/mol
InChI Key: RAOMRFLMDXWNTM-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

Potassium permanganate (2.25 mmol) and potassium hydroxide (1.79 mmol) were added to a solution of isothiazolo[5,4-b]pyridin-3-ylmethanol (1.08 mmol) in water (4 mL) and the resulting solution was allowed to react for 3 h at rt. The reaction mixture was filtered through Celite and was extracted with ethyl acetate (3×10 mL). The pH of the combined aqueous layers was adjusted to 2 by the addition of 0.6 M hydrochloric acid. The slurry was stirred for 5 min and the solids were collected by filtration to provide isothiazolo[5,4-b]pyridine-3-carboxylic acid in 42% yield as a light yellow solid.
Quantity
2.25 mmol
Type
reactant
Reaction Step One
Quantity
1.79 mmol
Type
reactant
Reaction Step One
Quantity
1.08 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[OH-:7].[K+].[S:9]1[C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[C:11]([CH2:18][OH:19])=[N:10]1>O>[S:9]1[C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[C:11]([C:18]([OH:7])=[O:19])=[N:10]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.25 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1.79 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.08 mmol
Type
reactant
Smiles
S1N=C(C=2C1=NC=CC2)CO
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3 h at rt
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×10 mL)
ADDITION
Type
ADDITION
Details
The pH of the combined aqueous layers was adjusted to 2 by the addition of 0.6 M hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S1N=C(C=2C1=NC=CC2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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